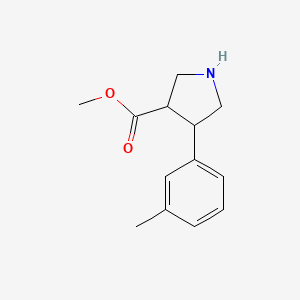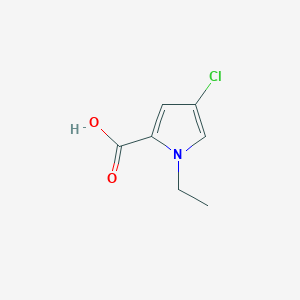
4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound with the molecular weight of 173.6 .
Synthesis Analysis
The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .It has a molecular weight of 173.6 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have explored the reactivity of related pyrrole compounds in organic synthesis. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been reacted with substituted hydrazines in different solvents to yield mixtures of regioisomeric pyrazoles. This demonstrates the compound's utility in the selective formation of complex pyrazole structures, highlighting its potential in synthetic organic chemistry (Mikhed’kina et al., 2009).
Antibacterial Activity
Another study synthesized a series of pyrrolopyridine analogs starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, leading to compounds with observed in vitro antibacterial activity. This showcases the potential of pyrrole derivatives in developing new antibacterial agents (Toja et al., 1986).
Synthesis of Pyrrole Derivatives
Efficient syntheses of pyrrole derivatives have been reported, highlighting the versatility of pyrrole-based compounds in creating a variety of chemical structures for further pharmaceutical and chemical research. The synthesis process outlined demonstrates the potential for accessing a wide library of pyrrole systems from readily available materials (Dawadi & Lugtenburg, 2011).
Antimicrobial Agents
Design and synthesis of new derivatives of pyrrole have been undertaken with the aim of discovering new antimicrobial agents. Through modifying atoms of chlorine, amide, and 1,3-oxazole fragments on pyrrole bases, compounds exhibiting high anti-staphylococcus and antifungal activities have been identified, reinforcing the importance of pyrrole derivatives in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).
Supramolecular Chemistry
Research has also delved into the supramolecular applications of pyrrole-2-carboxylates, indicating their role as robust synthons in crystal engineering. This suggests a potential utility in designing new materials and exploring intermolecular interactions (Yin & Li, 2006).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . They interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways . These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, various metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of pyrrole-containing compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, either facilitating or hindering the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the pyrrole biosynthesis pathway, leading to altered levels of pyrrole-containing metabolites. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing the binding of natural substrates and reducing the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity, including oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrrole metabolism. This compound can be metabolized by enzymes that catalyze the oxidation, reduction, or conjugation of pyrrole derivatives. These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
4-chloro-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242049 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-12-2 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



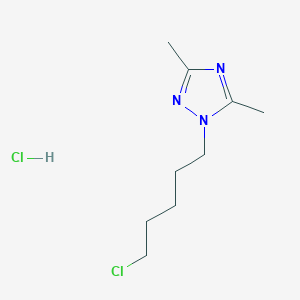

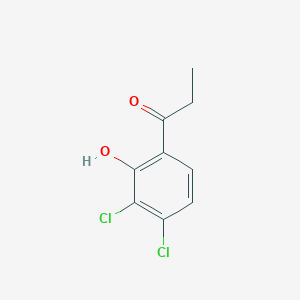
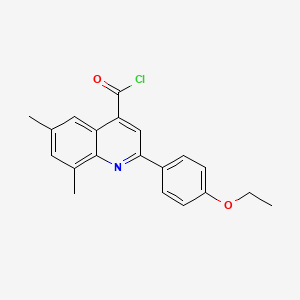

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
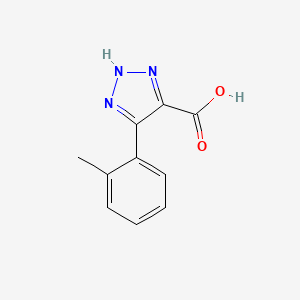
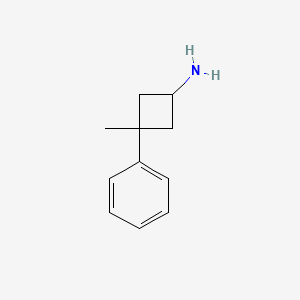

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)

